5-(2-Formylthiophen-4-YL)picolinic acid
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Overview
Description
5-(2-Formylthiophen-4-YL)picolinic acid is an organic compound with the molecular formula C11H7NO3S It is a derivative of picolinic acid, featuring a thiophene ring substituted with a formyl group at the 2-position and a picolinic acid moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formylthiophen-4-YL)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromothiophene and picolinic acid.
Formylation: The thiophene ring is formylated using a Vilsmeier-Haack reaction, which involves the reaction of 2-bromothiophene with DMF (dimethylformamide) and POCl3 (phosphoryl chloride) to introduce the formyl group at the 2-position.
Coupling Reaction: The formylated thiophene is then coupled with picolinic acid using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The key steps include:
Bulk Formylation: Large-scale formylation of 2-bromothiophene using industrial-grade DMF and POCl3.
High-Throughput Coupling: High-throughput Suzuki-Miyaura coupling using automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(2-Formylthiophen-4-YL)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or H2O2 in acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using Br2 (bromine) in acetic acid or nitration using HNO3 (nitric acid) in sulfuric acid.
Major Products
Oxidation: 5-(2-Carboxythiophen-4-YL)picolinic acid.
Reduction: 5-(2-Hydroxymethylthiophen-4-YL)picolinic acid.
Substitution: 5-(2-Bromothiophen-4-YL)picolinic acid or 5-(2-Nitrothiophen-4-YL)picolinic acid.
Scientific Research Applications
5-(2-Formylthiophen-4-YL)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(2-Formylthiophen-4-YL)picolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that can modulate the activity of metalloenzymes.
Pathways: It may interfere with cellular processes by inhibiting key enzymes or disrupting cellular membranes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-thiopheneboronic acid: Similar structure with a boronic acid group instead of a picolinic acid moiety.
2-Formylthiophene: Lacks the picolinic acid group, making it less versatile in coordination chemistry.
Picolinic acid: Lacks the thiophene ring, which reduces its potential for electronic applications.
Uniqueness
5-(2-Formylthiophen-4-YL)picolinic acid is unique due to the presence of both the formyl-substituted thiophene ring and the picolinic acid moiety. This combination imparts unique electronic properties and coordination capabilities, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-(5-formylthiophen-3-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-5-9-3-8(6-16-9)7-1-2-10(11(14)15)12-4-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCXLFUWAVLTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CSC(=C2)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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